Cas no 1785079-57-3 (5-(Difluoromethyl)-2-methyl-pyrimidin-4-amine)
5-(Difluoromethyl)-2-methyl-pyrimidin-4-amine Chemical and Physical Properties
Names and Identifiers
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- 5-(Difluoromethyl)-2-methyl-pyrimidin-4-amine
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- Inchi: 1S/C6H7F2N3/c1-3-10-2-4(5(7)8)6(9)11-3/h2,5H,1H3,(H2,9,10,11)
- InChI Key: LADJGRVOTJVZPE-UHFFFAOYSA-N
- SMILES: C1(C)=NC=C(C(F)F)C(N)=N1
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 252.0±35.0 °C at 760 mmHg
- Flash Point: 106.2±25.9 °C
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
5-(Difluoromethyl)-2-methyl-pyrimidin-4-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-(Difluoromethyl)-2-methyl-pyrimidin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC520056-1g |
5-(Difluoromethyl)-2-methyl-pyrimidin-4-amine |
1785079-57-3 | 1g |
£2192.00 | 2023-09-01 |
5-(Difluoromethyl)-2-methyl-pyrimidin-4-amine Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on 5-(Difluoromethyl)-2-methyl-pyrimidin-4-amine
Introduction to 5-(Difluoromethyl)-2-methyl-pyrimidin-4-amine (CAS No. 1785079-57-3) and Its Applications in Modern Chemical Biology
5-(Difluoromethyl)-2-methyl-pyrimidin-4-amine, identified by the CAS number 1785079-57-3, is a significant compound in the realm of chemical biology and pharmaceutical research. This heterocyclic amine features a pyrimidine core substituted with a difluoromethyl group at the 5-position and a methyl group at the 2-position, alongside an amine functional group at the 4-position. The unique structural attributes of this molecule make it a valuable scaffold for developing novel bioactive agents, particularly in the context of antiviral, anticancer, and antimicrobial therapies.
The difluoromethyl moiety is a strategically important substituent in medicinal chemistry due to its ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties of drug candidates. In recent years, compounds incorporating difluoromethyl groups have garnered considerable attention for their role in generating potent and selective inhibitors. For instance, studies have demonstrated that the introduction of fluorine atoms into aromatic or heteroaromatic systems can significantly alter electronic distributions, leading to improved interactions with biological targets such as enzymes and receptors.
Similarly, the methyl group at the 2-position of the pyrimidine ring contributes to the overall physicochemical properties of 5-(Difluoromethyl)-2-methyl-pyrimidin-4-amine, influencing its solubility, lipophilicity, and cellular permeability. These structural features are often fine-tuned during drug design to optimize pharmacological activity while minimizing off-target effects. The presence of an amine group at the 4-position further expands the potential for further derivatization, allowing chemists to explore diverse chemical space for hit identification and lead optimization.
Recent advancements in computational chemistry and machine learning have accelerated the discovery of novel heterocyclic compounds like 5-(Difluoromethyl)-2-methyl-pyrimidin-4-amine. These methodologies enable researchers to predict molecular properties and assess binding affinities with high precision, thereby shortening the time required for hit-to-lead development. In particular, virtual screening techniques have been employed to identify promising candidates for experimental validation, leveraging large databases of annotated compounds.
In the context of antiviral research, pyrimidine derivatives have shown remarkable potential due to their ability to mimic natural nucleobases and interfere with viral replication mechanisms. The structural similarity between pyrimidines and nucleic acid components allows these compounds to bind competitively with viral enzymes such as polymerases or integrases. For example, modifications at the 2- and 5-positions of pyrimidine rings have been explored to enhance resistance profiles against existing antiviral drugs. The incorporation of a difluoromethyl group in particular has been associated with improved pharmacokinetic profiles in several antiviral agents currently in clinical development.
The anticancer applications of 5-(Difluoromethyl)-2-methyl-pyrimidin-4-amine are also under active investigation. Pyrimidine-based molecules have long been recognized as key components in kinase inhibitors, which target aberrant signaling pathways in cancer cells. The electron-withdrawing nature of the difluoromethyl group can enhance interactions with metal ions or other coordinating residues in protein targets, thereby increasing binding affinity. Furthermore, structural variations around the pyrimidine core can be exploited to modulate selectivity between closely related kinases, reducing side effects associated with polypharmacicity.
Emerging evidence suggests that this compound may exhibit antimicrobial properties as well. Resistance mechanisms in bacteria and fungi often involve modifications or overexpression of target enzymes, necessitating the development of novel inhibitors with distinct scaffolds. The unique combination of substituents in 5-(Difluoromethyl)-2-methyl-pyrimidin-4-amine positions it as a versatile lead compound for designing antimicrobial agents capable of overcoming existing resistance profiles.
The synthesis of 5-(Difluoromethyl)-2-methyl-pyrimidin-4-amine typically involves multi-step organic transformations starting from commercially available precursors such as malononitrile or guanidine derivatives. Key synthetic strategies include condensation reactions followed by functional group manipulations such as halogenation, amination, and fluorination. Advances in catalytic methods have enabled more efficient routes to complex heterocycles like this one while maintaining high regioselectivity and yield.
As research continues to uncover new therapeutic applications for pyrimidine derivatives, compounds like 5-(Difluoromethyl)-2-methyl-pyrimidin-4-amine are poised to play a crucial role in next-generation drug discovery programs. Collaborative efforts between synthetic chemists, computational biologists, and clinicians will be essential for translating laboratory findings into safe and effective treatments for a wide range of diseases.
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